
3-(2-Methoxyethyl)-1-(1-(pent-4-enoyl)piperidin-4-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Methoxyethyl)-1-(1-(pent-4-enoyl)piperidin-4-yl)imidazolidine-2,4-dione, also known as MPPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclic imide derivative that exhibits a unique structure and properties, which make it an interesting target for synthesis and investigation.
Scientific Research Applications
Hypoglycemic Activity
Research on related imidazopyridine thiazolidine-2,4-diones, which share structural similarities with the mentioned compound, has shown promising results in the field of diabetes treatment. These compounds have been evaluated for their effect on insulin-induced adipocyte differentiation and hypoglycemic activity in diabetic mice, leading to the selection of specific candidates for further clinical studies (Oguchi et al., 2000).
Antibacterial Efficacy
Another area of application is in combating antibiotic-resistant bacteria. Studies on amine derivatives of imidazolidine-4-ones, which are structurally related, have shown effectiveness in enhancing the efficacy of antibiotics against resistant strains of Staphylococcus aureus, including MRSA (Methicillin-resistant S. aureus) (Matys et al., 2015).
Cancer Treatment
Imidazolidin-2,4-dione derivatives have demonstrated potential in cancer treatment. They exhibit inhibitory action on the ABCB1 efflux pump in cancer cells, showing significant cytotoxic and antiproliferative properties. This makes them potential candidates for overcoming multidrug resistance in cancer therapy (Żesławska et al., 2019).
Cardiotonic Agents
Research into 4-aroyl-1,3-dihydro-2H-imidazol-2-ones, related to the compound , has shown that these can increase cardiac contractile force. This suggests potential utility in treating congestive heart failure, with some derivatives already undergoing clinical trials (Schnettler et al., 1982).
Antimicrobial and Antifungal Activity
Compounds similar in structure, such as thiazolidine-2,4-diones, have shown good antibacterial activity against gram-positive bacteria and excellent antifungal activity. This highlights their potential in addressing bacterial and fungal infections (Prakash et al., 2011).
DNA Binding and Anti-Cancer Properties
Imidazolidine derivatives have been studied for their DNA binding affinity, which is a crucial factor in their anti-tumor activity. Their binding strength to DNA has been compared to that of existing anticancer drugs, showing their potential as effective anti-cancer agents (Shah et al., 2013).
properties
IUPAC Name |
3-(2-methoxyethyl)-1-(1-pent-4-enoylpiperidin-4-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-3-4-5-14(20)17-8-6-13(7-9-17)19-12-15(21)18(16(19)22)10-11-23-2/h3,13H,1,4-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVRWQMVMFMUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

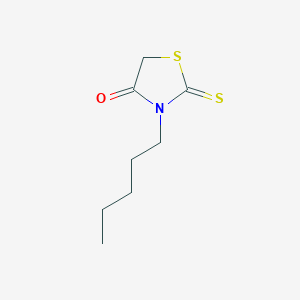
![1-Bromodibenzo[b,d]furan-4-ol](/img/structure/B2780521.png)
![Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2780523.png)
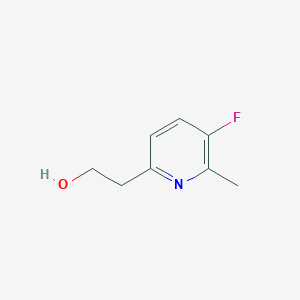
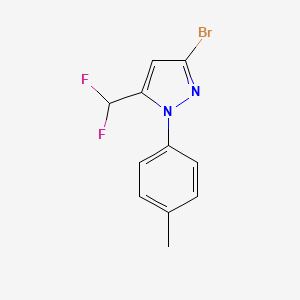
![1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2780530.png)
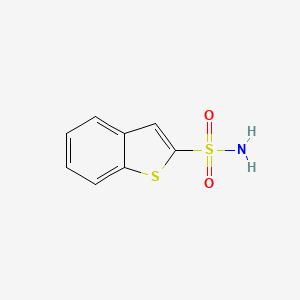
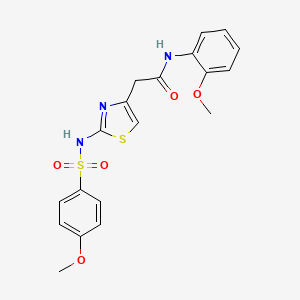
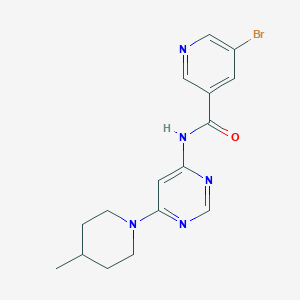
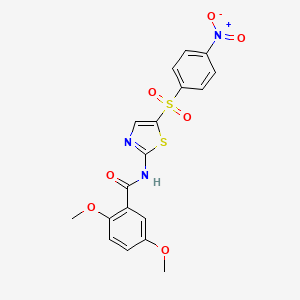
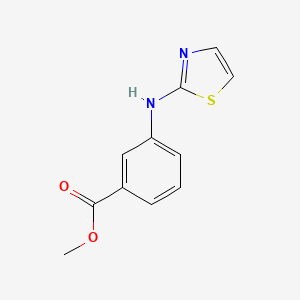
![3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2780541.png)
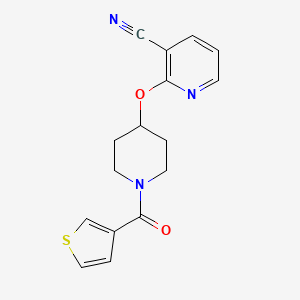
![5-{[3-(2-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2780543.png)